molecular formula C17H26N4O4S B5076977 N'-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide

N'-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide

Cat. No.: B5076977
M. Wt: 382.5 g/mol
InChI Key: NLIHAWRUMABGHU-UHFFFAOYSA-N
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Description

N’-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenyl group and a methylsulfonylpiperazine moiety linked by an oxamide bridge.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-13-4-5-15(12-14(13)2)19-17(23)16(22)18-6-7-20-8-10-21(11-9-20)26(3,24)25/h4-5,12H,6-11H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIHAWRUMABGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form the corresponding oxamide. This intermediate is then reacted with 2-(4-methylsulfonylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N’-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylbenzoyl)morpholine
  • 4-(2,4-Dimethylbenzyl)morpholine
  • 4-(2-Methyl-3,4-dinitrobenzoyl)morpholine

Uniqueness

N’-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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